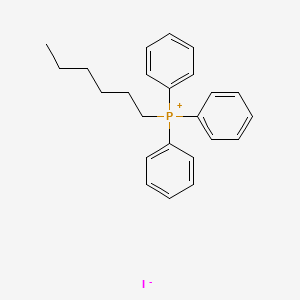

Hexyltriphenylphosphonium iodide

Description

Historical Development and Evolution of Phosphonium (B103445) Salt Chemistry

The chemistry of phosphonium salts dates back to the 19th century, with early work establishing the fundamental principles of phosphorus chemistry. A pivotal moment in the evolution of phosphonium salt chemistry was the discovery of the Wittig reaction by Georg Wittig in the mid-20th century. This reaction, which utilizes phosphonium ylides generated from phosphonium salts, became a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orgucla.edu The initial synthesis of these salts typically involves the quaternization of a phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. wikipedia.orgorgsyn.org This straightforward and generally efficient method laid the groundwork for the preparation of a vast array of phosphonium salts with diverse structures and functionalities. cymitquimica.com

Contemporary Significance of Quaternary Phosphonium Salts in Chemical Research

In modern chemical research, quaternary phosphonium salts have found applications far beyond their role as precursors to Wittig reagents. Their stability, tunability, and unique properties have led to their use in various domains:

Phase-Transfer Catalysts: They can facilitate the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.

Ionic Liquids: Certain phosphonium salts, particularly those with longer alkyl chains, exhibit low melting points and are classified as ionic liquids. researchgate.netarpnjournals.orgresearchgate.net These "green solvents" are explored as alternatives to volatile organic compounds due to their low vapor pressure, high thermal stability, and tunable properties. arpnjournals.orgnih.gov Phosphonium-based ionic liquids are noted for their good conductivity and chemical stability. nih.gov

Organocatalysis: The phosphonium moiety can act as a catalyst in various organic transformations. researchgate.net

Synthesis of Advanced Materials: They are used in the production of polymers and other specialized materials.

The versatility of phosphonium salts stems from the ability to modify the four organic substituents on the phosphorus atom and to vary the counter-anion, allowing for the fine-tuning of their physical and chemical properties. nih.gov

Specific Research Focus on Hexyltriphenylphosphonium Iodide within Modern Organic Synthesis

This compound is a specific example of an alkyltriphenylphosphonium salt. Its synthesis follows the classical route of reacting triphenylphosphine with a hexyl halide, in this case, 1-iodohexane (B118524). wikipedia.org

The primary research applications of this compound and its close analogs are centered on its role as a precursor to a Wittig reagent and its potential as an ionic liquid.

Wittig Reaction: As a precursor to the corresponding phosphonium ylide, this compound is instrumental in the Wittig reaction. The reaction of this ylide with an aldehyde or ketone allows for the synthesis of a heptenyl-substituted alkene. This is a crucial carbon-carbon bond-forming reaction that introduces a six-carbon chain onto a carbonyl-containing molecule, a common strategy in the synthesis of natural products and other complex organic molecules. wikipedia.orgorganic-chemistry.orgmcmaster.ca The non-stabilized nature of the hexyl-derived ylide typically favors the formation of the (Z)-alkene. organic-chemistry.org

Ionic Liquid Applications: The bromide analog, hexyltriphenylphosphonium bromide, has been reported as an efficient ionic liquid catalyst. researchgate.net This suggests that this compound also possesses potential as an ionic liquid or as a component in ionic liquid systems. Its structure, combining a bulky lipophilic cation with an iodide anion, is consistent with the properties of phosphonium-based ionic liquids. arpnjournals.orgnih.gov Research in this area explores its use as a recyclable, non-volatile reaction medium or catalyst for various organic transformations, contributing to the development of more sustainable chemical processes. nih.gov

The following data tables provide key information for this compound and its constituent reactants.

Table 1: Chemical Data for this compound

| Property | Value |

| Chemical Formula | C₂₄H₂₈IP |

| Molecular Weight | 474.36 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in polar organic solvents like ethanol (B145695) and THF |

| Melting Point | Not consistently reported, varies with purity |

Table 2: Reactants for Synthesis

| Compound Name | Chemical Formula | Molecular Weight | Key Role |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 g/mol | Nucleophilic phosphine |

| 1-Iodohexane | C₆H₁₃I | 212.07 g/mol | Alkylating agent |

Structure

2D Structure

Properties

CAS No. |

60106-53-8 |

|---|---|

Molecular Formula |

C24H28IP |

Molecular Weight |

474.4 g/mol |

IUPAC Name |

hexyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C24H28P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 |

InChI Key |

NSQDXDMFAYCVFH-UHFFFAOYSA-M |

SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Canonical SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hexyltriphenylphosphonium Iodide

Established Synthetic Pathways for Hexyltriphenylphosphonium Iodide

The synthesis of this compound is predominantly achieved through a well-established and efficient method.

The most common and direct route to synthesizing this compound is through the quaternization of triphenylphosphine (B44618). This SN2-type reaction involves the nucleophilic attack of the phosphorus atom in triphenylphosphine on the electrophilic primary carbon of hexyl iodide. googleapis.com The lone pair of electrons on the phosphorus atom attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion and the formation of a new phosphorus-carbon bond. The displaced iodide ion then acts as the counter-ion to the newly formed positively charged phosphonium (B103445) cation.

The general reaction is as follows: P(C₆H₅)₃ + C₆H₁₃I → [P(C₆H₅)₃(C₆H₁₃)]⁺I⁻

This reaction is typically carried out by heating the reactants, often under reflux, in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. Solvents such as toluene, benzene, or acetonitrile (B52724) are frequently employed. orgsyn.org The reaction's progress is often indicated by the precipitation of the phosphonium salt, which is typically a solid at room temperature. The rate of this alkylation reaction is highly dependent on the nature of the halide, with iodides being the most reactive, followed by bromides and then chlorides, which is consistent with the principles of SN2 reactions. googleapis.com

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | Triphenylphosphine, Hexyl Iodide | Nucleophile and alkylating agent, respectively. |

| Solvent | Toluene, Benzene, Acetonitrile | Provides a medium for the reaction and can aid in product precipitation. orgsyn.org |

| Temperature | Reflux (e.g., 60–110°C) | Increases reaction rate to achieve a reasonable conversion in a practical timeframe. |

| Reaction Time | Several hours to days (e.g., 12-72h) | Ensures completion of the reaction. researchgate.net |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents potential oxidation of triphenylphosphine. |

While direct alkylation is standard, other conceptual routes, though less common for this specific compound, exist for phosphonium salt synthesis. These include:

Ion Exchange: It is theoretically possible to synthesize this compound by first preparing another hexyltriphenylphosphonium salt, such as the bromide or chloride, and then performing an ion exchange reaction. This would involve treating a solution of the other phosphonium salt with a source of iodide ions, such as sodium iodide or potassium iodide, often in a solvent where the resulting sodium or potassium halide is insoluble, thus driving the reaction forward.

Photoinduced Methods: Recent research has explored the use of triphenylphosphine and iodide salts in photocatalytic reactions to generate alkyl radicals for C-C bond formation. nih.govnih.gov While not a direct synthesis of the title compound itself, these methods highlight the versatile reactivity of the triphenylphosphine and iodide combination under photoirradiation, suggesting potential for novel, light-mediated synthetic strategies. nih.govnih.gov

Phosphine (B1218219) Oxide Reduction: A newer methodology for creating certain π-expanded phosphonium salts involves the reduction of phosphine oxides. rsc.org This approach, however, is more complex and typically applied to the synthesis of more intricate, often cyclic, phosphonium salt structures and is not a standard method for simple tetra-alkyl/aryl phosphonium salts like this compound.

Precursor Design and Its Influence on Reaction Efficiency and Yield in Laboratory Synthesis

The efficiency and yield of the synthesis of this compound are significantly impacted by the quality of the precursors and the reaction conditions.

Purity of Reactants: The purity of the starting materials, triphenylphosphine and hexyl iodide, is paramount. Impurities in the hexyl iodide can lead to side reactions, while oxidized triphenylphosphine (triphenylphosphine oxide) is unreactive in the quaternization reaction and will contaminate the final product. It is common practice to use freshly purified triphenylphosphine, for instance by recrystallization, to ensure high reactivity. orgsyn.org

Stoichiometry: A slight excess of the alkylating agent, hexyl iodide, is sometimes used to ensure the complete conversion of the more valuable triphenylphosphine. orgsyn.org

Solvent Selection: The choice of solvent is critical. A solvent that readily dissolves the reactants at the reaction temperature but has lower solubility for the phosphonium salt product upon cooling can facilitate easy isolation by precipitation. For phosphonium salts that are water-immiscible, the use of aqueous washes can be a simple method to remove certain impurities. google.com However, many phosphonium salts, including this compound, are hygroscopic, and exposure to moisture can result in the product becoming an oil, which is difficult to handle and purify. researchgate.net

Temperature and Reaction Time: There is a trade-off between reaction rate and potential side reactions. While higher temperatures accelerate the desired SN2 reaction, they can also promote elimination reactions or decomposition, especially if the alkyl halide has a more complex structure. The reaction time must be sufficient to allow for maximum conversion. googleapis.com

Table 2: Factors Influencing Synthesis Efficiency

| Factor | Influence on Reaction | Recommended Practice |

| Purity of Triphenylphosphine | Impurities (e.g., triphenylphosphine oxide) reduce yield and contaminate the product. | Recrystallize triphenylphosphine from a suitable solvent like ethanol (B145695) before use. orgsyn.org |

| Purity of Hexyl Iodide | Isomeric impurities or other contaminants can lead to a mixture of products. | Use high-purity, distilled hexyl iodide. |

| Solvent Polarity & Solubility | Affects reaction rate and ease of product isolation. | Select a solvent that allows for reaction at elevated temperatures and precipitation of the product upon cooling. |

| Moisture | Can cause the product to become a hygroscopic, difficult-to-handle oil. researchgate.net | Use dry solvents and conduct the reaction under an inert, dry atmosphere. orgsyn.orgresearchgate.net |

Advanced Purification and Isolation Techniques for Research-Scale Production

Obtaining analytically pure this compound is crucial for its subsequent use, for example, in Wittig reactions where purity directly affects the stereoselectivity and yield of the resulting alkene.

Recrystallization: This is the most common method for purifying solid phosphonium salts. googleapis.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure phosphonium salt crystallizes out, leaving impurities behind in the solvent. youtube.com A common solvent system for phosphonium salts is a mixture, such as adding a less polar "anti-solvent" like diethyl ether or hexane (B92381) to a solution of the salt in a more polar solvent like acetonitrile or ethyl acetate (B1210297) to induce crystallization. researchgate.net Care must be taken to use dry solvents to prevent the product from oiling out. researchgate.net

Trituration: If the crude product is an oil or a semi-solid, it can be triturated (repeatedly washed and stirred) with a solvent in which the desired product is insoluble but the impurities are soluble. researchgate.net For instance, washing the crude material with a nonpolar solvent like n-hexane can help remove unreacted hexyl iodide and other nonpolar impurities, sometimes inducing solidification of the product. researchgate.net

Chromatography: While less common for simple salt purification, column chromatography can be employed for more challenging separations. google.com A patent describes a process where a solution of a crude phosphonium salt is passed over a bed of an adsorber resin. Impurities are washed away with specific solvents, and the purified product is then eluted with a different solvent. google.com

Drying: Due to their often hygroscopic nature, phosphonium salts must be thoroughly dried under vacuum, often over a strong desiccant like phosphorus pentoxide, to remove any residual solvent and water. orgsyn.orgresearchgate.net

Application in Advanced Organic Synthesis Research

Role as a Precursor to Hexylidenetriphenylphosphorane in Wittig Reactionsmasterorganicchemistry.comyoutube.comt-kougei.ac.jpchemtube3d.comnih.govucla.edulibretexts.org

The Wittig reaction is a widely used method for forming a carbon-carbon double bond by reacting an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent. libretexts.orgwikipedia.orglibretexts.orglibretexts.orgudel.edu The versatility and predictability of the Wittig reaction have made it a staple in the synthesis of complex organic molecules. numberanalytics.commnstate.edu The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. libretexts.orgudel.edutotal-synthesis.com

Hexylidenetriphenylphosphorane is generated from its corresponding phosphonium (B103445) salt, hexyltriphenylphosphonium iodide. This process involves the deprotonation of the phosphonium salt using a strong base. masterorganicchemistry.comlibretexts.orgwikipedia.org The choice of base is critical and depends on the stability of the resulting ylide. total-synthesis.com For non-stabilized ylides like hexylidenetriphenylphosphorane, strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly employed. masterorganicchemistry.com

The generation process is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the reaction of the highly reactive ylide with water or oxygen. wikipedia.orgwikipedia.org The reaction is an acid-base reaction where the strong base removes a proton from the carbon atom adjacent to the phosphorus, creating the ylide. masterorganicchemistry.com

Table 1: Common Bases for Ylide Generation

| Base | Formula | Strength |

| n-Butyllithium | n-BuLi | Strong |

| Sodium Amide | NaNH₂ | Strong |

| Sodium Hydride | NaH | Strong |

| Potassium tert-butoxide | t-BuOK | Strong |

The mechanism of the Wittig reaction has been a subject of extensive research, with two primary pathways proposed: the betaine (B1666868) intermediate pathway and the concerted oxaphosphetane formation. stackexchange.com

The initially proposed mechanism involved the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine. libretexts.orgudel.edunumberanalytics.com This betaine intermediate would then undergo cyclization to form a four-membered ring, the oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine oxide. libretexts.org However, the direct observation of betaine intermediates in salt-free Wittig reactions has been elusive, leading to questions about its general applicability. udel.edustackexchange.comlookchem.com The presence of lithium salts can stabilize betaine intermediates, suggesting this pathway may be relevant under specific conditions. wikipedia.orgorganic-chemistry.org

A more widely accepted mechanism, particularly for unstabilized and semi-stabilized ylides under lithium-salt-free conditions, is the concerted [2+2] cycloaddition pathway. masterorganicchemistry.comwikipedia.org In this mechanism, the ylide and the carbonyl compound react in a single step to directly form the oxaphosphetane intermediate. youtube.comnih.govtotal-synthesis.com This four-membered ring is unstable and rapidly decomposes to yield the final alkene and triphenylphosphine oxide. youtube.com This concerted pathway is supported by computational studies and experimental evidence that suggests the reaction is under kinetic control. wikipedia.org The formation of the oxaphosphetane is considered the rate-determining step. nih.gov

A significant aspect of the Wittig reaction is its ability to control the stereochemistry of the resulting alkene. The geometry of the alkene (Z or E) is largely determined by the nature of the ylide and the reaction conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org

Hexylidenetriphenylphosphorane is classified as a non-stabilized ylide because the hexyl group is an alkyl group, which does not offer significant electronic stabilization to the adjacent carbanion. organic-chemistry.org Non-stabilized ylides generally lead to the formation of the (Z)-alkene with moderate to high selectivity. libretexts.orgwikipedia.orgorganic-chemistry.org This selectivity is often explained by the kinetic control of the reaction, where the transition state leading to the cis-oxaphosphetane is favored, which then decomposes to the (Z)-alkene. chemtube3d.comwikipedia.orgtotal-synthesis.com

The Z/E selectivity can be influenced by several factors, including the solvent and the presence of salts. For instance, performing the reaction in the presence of lithium iodide can sometimes enhance the formation of the (Z)-isomer. wikipedia.org Conversely, modifications to the reaction conditions, such as the Schlosser modification, can be employed to favor the formation of the (E)-alkene. wikipedia.org Computational studies have provided further insights, suggesting that for non-stabilized ylides, the geometry of the transition state is influenced by a combination of steric interactions. nih.govresearchgate.netresearchgate.net

Stereochemical Control and Selectivity in Wittig Reactions

Impact of Reaction Conditions on Stereoselectivity

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the reaction conditions and the nature of the ylide. numberanalytics.comorganic-chemistry.org While stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes, non-stabilized ylides, such as the one derived from this compound, typically lead to the (Z)-alkene. organic-chemistry.orgwikipedia.org

Several factors can be manipulated to influence this selectivity:

Solvent: The choice of solvent plays a critical role. For instance, performing the reaction in a solvent like dimethylformamide can enhance the selectivity for the Z-isomer. wikipedia.org

Presence of Salts: The addition of lithium salts can have a profound effect on the stereochemical outcome, often leading to equilibration of reaction intermediates and potentially altering the E/Z ratio. organic-chemistry.orgwikipedia.org To favor the kinetic (Z)-product with non-stabilized ylides, salt-free conditions are often preferred. numberanalytics.com

Base Selection: The base used for deprotonation can also influence the reaction. Strong, non-nucleophilic bases are common, but the specific choice can impact the reaction environment and subsequent stereoselectivity. organic-chemistry.org

A summary of how reaction parameters influence stereoselectivity is presented below.

| Reaction Parameter | Influence on Stereoselectivity with Non-Stabilized Ylides | Predominant Isomer |

| Ylide Structure | Non-stabilized (e.g., from this compound) | (Z)-alkene organic-chemistry.orgwikipedia.org |

| Solvent | Polar aprotic solvents can enhance Z-selectivity. | (Z)-alkene wikipedia.org |

| Additives | Lithium-free conditions favor kinetic control. | (Z)-alkene numberanalytics.comwikipedia.org |

| Temperature | Lower temperatures generally increase selectivity. | (Z)-alkene |

Strategic Integration in Total Synthesis Efforts and Complex Molecule Construction

The Wittig reaction, utilizing reagents like this compound, is a cornerstone in the total synthesis of complex natural products and pharmaceuticals. numberanalytics.comnih.gov Its reliability in forming carbon-carbon double bonds with defined stereochemistry makes it an invaluable tool for constructing intricate molecular architectures. mnstate.edu For example, in the synthesis of leukotriene A methyl ester, a non-stabilized Wittig reagent was used to form a key cis (or Z) double bond, demonstrating the reaction's utility in building complex bioactive molecules. wikipedia.org The ability to couple two smaller molecular fragments to create a larger, more complex structure is a significant advantage of this methodology. mnstate.edu

Utility as a Phase-Transfer Catalyst in Organic Reactions

Beyond its role in olefination, this compound is an effective phase-transfer catalyst (PTC). dalalinstitute.comscienceinfo.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comoperachem.com The PTC transports a reactant from one phase to another, enabling the reaction to proceed at a much faster rate and often with higher yields and fewer byproducts. dalalinstitute.com Quaternary phosphonium salts, like the subject of this article, are particularly useful as PTCs due to their thermal stability and ability to solubilize anions in organic media. alfachemic.comacs.org

Mechanistic Understanding of Phase-Transfer Catalysis Involving Quaternary Phosphonium Salts

The mechanism of phase-transfer catalysis by quaternary phosphonium salts involves the transport of an anion from the aqueous phase to the organic phase. dalalinstitute.comscienceinfo.com The large, lipophilic organic groups (like hexyl and phenyl) on the phosphorus atom make the phosphonium cation soluble in the organic phase. scienceinfo.com

The catalytic cycle can be described as follows:

An anion (for example, cyanide, CN⁻) from an inorganic salt (like sodium cyanide) in the aqueous phase forms an ion pair with the quaternary phosphonium cation (Q⁺) at the interface of the two phases. scienceinfo.comoperachem.com

This new, more lipophilic ion pair [Q⁺CN⁻] is extracted into the organic phase. dalalinstitute.com

In the organic phase, the "naked" anion is highly reactive and can readily react with an organic substrate (e.g., an alkyl halide). dalalinstitute.com

After the reaction, the newly formed inorganic salt (e.g., Q⁺X⁻, where X is the leaving group) returns to the interface to exchange the anion and repeat the cycle. scienceinfo.com

This process effectively overcomes the insolubility of the reacting species, accelerating the reaction. dalalinstitute.com

Application in Biphasic Reaction Systems

This compound is employed in various biphasic reactions, including nucleophilic substitutions, oxidations, and alkylations. dalalinstitute.comacs.orgresearchgate.net For instance, the reaction between 1-chlorooctane (B87089) (organic phase) and sodium cyanide (aqueous phase), which is otherwise extremely slow, proceeds efficiently in the presence of a catalytic amount of a phosphonium salt. operachem.com The use of PTCs is considered a "green chemistry" approach as it can reduce the need for harsh organic solvents that dissolve all reactants, often allowing reactions to be run in water/organic solvent mixtures. dalalinstitute.comscienceinfo.com

Optimization of Catalytic Activity and Selectivity in Asymmetric Transformations

While this compound itself is not chiral, the broader class of quaternary phosphonium salts has been developed for asymmetric phase-transfer catalysis. alfachemic.comrsc.org Chiral, non-racemic phosphonium salts are used to catalyze reactions that produce an excess of one enantiomer over the other. rsc.org Research in this area focuses on designing catalysts with specific structural features, such as binaphthyl or spiro skeletons, to create a well-defined chiral environment around the active site. alfachemic.com These chiral catalysts have been successfully applied in asymmetric alkylations and amination reactions, achieving good yields and enantiomeric excess (ee). alfachemic.com The optimization of these systems involves fine-tuning the catalyst structure, reaction conditions (temperature, solvent, base), and the nature of the reactants to maximize both catalytic activity and enantioselectivity. rsc.org

Other Emerging Synthetic Applications

The field of organic synthesis is constantly evolving, and new applications for established reagents are continually being discovered. While the primary roles of this compound remain in Wittig reactions and phase-transfer catalysis, research into phosphonium salts continues. For example, novel multi-site phosphonium salts have been developed, showing enhanced catalytic activity in alkylation reactions compared to traditional single-site catalysts. researchgate.net Furthermore, the development of catalytic Wittig reactions aims to reduce the stoichiometric phosphine (B1218219) waste, making the process more atom-economical and environmentally friendly. organic-chemistry.org The unique properties of phosphonium ylides are also being explored for their potential as ionic nucleophilic catalysts in other types of transformations, such as selective acylations. acs.org

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation Research

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the assembly of organic molecules. This compound serves as a key reagent in specific methodologies designed to achieve these connections, most notably in olefination reactions.

Carbon-Carbon Bond Formation:

The most significant application of this compound in C-C bond formation is its use as a precursor to a phosphonium ylide for the Wittig reaction. ub.eduwikipedia.org The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes and ketones with a high degree of regioselectivity, ensuring the double bond is formed in a specific location. libretexts.org

The process begins with the deprotonation of this compound by a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding phosphonium ylide, hexylidenetriphenylphosphorane. fiveable.meorganic-chemistry.org This ylide is a non-stabilized ylide due to the electron-donating nature of the alkyl group. The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. nih.gov This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. ijirset.com

Research has shown that non-stabilized ylides, such as the one derived from this compound, typically react with aldehydes and ketones to produce (Z)-alkenes with moderate to high selectivity. wikipedia.orgijirset.com

Table 1: Representative Wittig Reactions using Hexylidenetriphenylphosphorane (Note: This table represents typical outcomes for non-stabilized ylides. Yields are illustrative and can vary based on specific reaction conditions and substrate.)

| Carbonyl Substrate | Product | Typical Yield (%) |

| Benzaldehyde | (Z)-Hept-1-en-1-ylbenzene | >90 |

| Cyclohexanone | Hexylidenecyclohexane | ~85-95 |

| Acetone | 2-Methylhept-2-ene | ~80-90 |

| Formaldehyde | Hept-1-ene | >90 |

Carbon-Heteroatom Bond Formation:

While the primary documented role of this compound is in C-C bond formation, quaternary phosphonium salts with long alkyl chains are also investigated for their potential as phase-transfer catalysts (PTCs). jetir.org Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.com

In the context of C-X bond formation, a phosphonium salt like this compound can act as a shuttle, transporting a water-soluble anionic nucleophile (e.g., CN⁻, RS⁻, N₃⁻) from the aqueous phase into the organic phase where the organic substrate is dissolved. The lipophilic nature of the cation, enhanced by the hexyl and phenyl groups, allows the ion pair to cross the phase boundary. This enables nucleophilic substitution reactions to occur, forming new carbon-heteroatom bonds. Although specific studies detailing the use of this compound as a PTC for C-X bond formation are not extensively documented, the general principle is well-established for similar phosphonium salts. imperial.ac.uk

Mediating Functional Group Transformations

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. fiveable.meorganic-chemistry.org this compound primarily mediates the transformation of carbonyl functional groups into alkenes.

The Wittig reaction itself is a prime example of a functional group transformation, converting an aldehyde or a ketone (a C=O functional group) into an alkene (a C=C functional group). masterorganicchemistry.com This transformation is highly reliable and is a standard method in the synthetic chemist's toolbox for chain elongation and the introduction of unsaturation. ub.eduvanderbilt.edu

Furthermore, the potential application of this compound as a phase-transfer catalyst opens possibilities for mediating other types of functional group transformations. For instance, by facilitating nucleophilic substitution reactions, it could be used in processes such as the conversion of alkyl halides to other functionalities (e.g., nitriles, azides, or ethers), or the transformation of alcohols into alkyl halides via activation. ub.eduvanderbilt.edu The conversion of an alcohol to an alkoxyphosphonium salt, which is highly reactive towards Sₙ2 substitution, is a known strategy for functional group interconversion. ub.edu

Spectroscopic and Analytical Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For hexyltriphenylphosphonium iodide, a combination of ¹H, ¹³C, and ³¹P NMR experiments delivers a complete picture of its complex structure.

Proton (¹H) NMR spectroscopy is particularly effective for analyzing the aliphatic hexyl chain and the aromatic phenyl groups. The spectrum reveals distinct signals for each chemically non-equivalent proton, with their chemical shifts (δ) indicating their electronic environment and the splitting patterns (multiplicity) revealing the number of adjacent protons.

The protons of the three phenyl groups typically appear as a complex multiplet in the downfield region, usually between 7.7 and 8.0 ppm, due to the deshielding effect of the aromatic rings and the positively charged phosphorus atom. The protons of the hexyl chain are observed in the upfield region. The methylene (B1212753) group protons directly attached to the phosphorus atom (α-protons) are the most deshielded of the hexyl chain due to the inductive effect of the phosphonium (B103445) center. The terminal methyl group (ω-protons) is the most shielded and appears furthest upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for the Hexyltriphenylphosphonium Cation Predicted values are based on standard chemical shift ranges and data from analogous alkyltriphenylphosphonium salts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (15H, P-C₆H₅) | ~7.7 - 8.0 | Multiplet (m) |

| α-Methylene (2H, P-CH₂-(CH₂)₄-CH₃) | ~3.6 - 3.8 | Multiplet (m) |

| β-Methylene (2H, P-CH₂-CH₂-(CH₂)₃-CH₃) | ~1.6 - 1.8 | Multiplet (m) |

| γ, δ, ε-Methylene (6H, P-(CH₂)₂-(CH₂)₃-CH₃) | ~1.2 - 1.4 | Multiplet (m) |

| ω-Methyl (3H, P-(CH₂)₅-CH₃) | ~0.8 - 0.9 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each chemically unique carbon atom gives a single peak, allowing for a straightforward count of non-equivalent carbons. libretexts.orgwikipedia.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap even in complex molecules. libretexts.org

For this compound, the aromatic carbons exhibit signals in the downfield region (110-150 ppm). The carbon directly bonded to the phosphorus (ipso-carbon) shows a characteristic coupling (¹JP-C) and is found at a distinct chemical shift compared to the other aromatic carbons (ortho, meta, para). The aliphatic carbons of the hexyl chain appear in the upfield region (10-40 ppm). Similar to ¹H NMR, the α-carbon is the most deshielded among the hexyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Hexyltriphenylphosphonium Cation Predicted values are based on standard chemical shift ranges and data from analogous alkyltriphenylphosphonium salts. oregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Para-C) | ~135 |

| Aromatic (Ortho-C) | ~134 |

| Aromatic (Meta-C) | ~130 |

| Aromatic (Ipso-C, P-C₆H₅) | ~118 (doublet due to ¹JP-C coupling) |

| α-Carbon (P-CH₂-) | ~23 (doublet due to ¹JP-C coupling) |

| β-Carbon (-CH₂-CH₂-) | ~31 |

| γ-Carbon (-CH₂-CH₂-CH₂-) | ~30 |

| δ-Carbon (-CH₂-CH₂-CH₂-) | ~22 |

| ε-Carbon (-CH₂-CH₃) | ~22.5 |

| ω-Carbon (-CH₃) | ~14 |

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for studying phosphorus-containing compounds. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, spectra can be acquired rapidly. The chemical shift of the phosphorus nucleus is highly dependent on its coordination number, oxidation state, and the nature of the substituents. For phosphonium salts like this compound, a single sharp peak is expected in the proton-decoupled ³¹P NMR spectrum. The typical chemical shift for tetra-alkyl/aryl phosphonium salts falls within a well-defined range. For alkyltriphenylphosphonium salts, the signal generally appears between +20 and +25 ppm (relative to 85% H₃PO₄ as an external standard). This single peak confirms the presence of a single phosphorus environment, consistent with the phosphonium salt structure. researchgate.net Studies on similar ionic species confirm that the ³¹P NMR shift is a reliable indicator of the phosphonium cation's formation and structure. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman spectroscopy provides complementary information. tib.eu Aromatic ring vibrations, particularly the symmetric ring-breathing mode around 1000 cm⁻¹, are typically strong and sharp in the Raman spectrum. Research on the formation of P-C bonds through the reaction of hexyl iodide shows the emergence of new Raman peaks in the low-frequency region (e.g., 230-300 cm⁻¹), which are associated with the P-C bond, providing direct evidence of covalent functionalization. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Aromatic C=C Stretch | IR, Raman | ~1585, ~1485, ~1440 |

| P-C (Phenyl) Stretch | IR, Raman | ~1440, ~1100 |

| Aromatic Ring Breathing | Raman | ~1000 (strong) |

| P-C (Hexyl) Stretch | Raman | ~700 - 750, 230-300 researchgate.net |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In positive-ion mode ESI-MS, the spectrum would be dominated by a single intense peak corresponding to the hexyltriphenylphosphonium cation [C₂₄H₂₈P]⁺. The theoretical monoisotopic mass of this cation is approximately 347.19 m/z. The high-resolution mass spectrum would confirm the elemental composition of the cation with high accuracy. The iodide anion (I⁻) would be observed in negative-ion mode.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion. nih.gov Collision-induced dissociation (CID) of the [C₂₄H₂₈P]⁺ ion would likely lead to characteristic fragment ions. Common fragmentation pathways for such phosphonium salts include:

Loss of the hexyl group: Cleavage of the P-C(hexyl) bond to produce the triphenylphosphonium cation [(C₆H₅)₃P]⁺ at m/z 262.

Loss of a phenyl group: Cleavage of a P-C(phenyl) bond to yield the hexyl-diphenylphosphonium cation.

Fragmentation within the hexyl chain: Loss of smaller neutral alkene fragments from the hexyl chain.

Analysis of these fragmentation patterns provides definitive confirmation of the connectivity between the phosphorus atom, the three phenyl rings, and the hexyl chain. Chemical ionization mass spectrometry (CIMS) using iodide as a reagent ion is another advanced technique, although it is more commonly used for detecting neutral analytes by forming iodide adducts. copernicus.orgcopernicus.org

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, ionic compounds like this compound.

A common HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an ion-pairing agent or a buffer to improve peak shape and retention. Detection is typically achieved using a UV detector, as the phenyl groups of the phosphonium cation exhibit strong UV absorbance (around 260-270 nm). By calibrating with standards of known concentration, HPLC can be used for quantitative analysis to determine the precise purity of the compound.

Ion Chromatography (IC) is another powerful technique that can be specifically used for the analysis of the iodide counter-ion. nih.gov In this method, an anion-exchange column is used to separate anions, and detection can be performed using a conductivity detector or through pulsed amperometric detection for enhanced sensitivity. nih.gov This allows for the direct quantification of the iodide ion, ensuring the correct 1:1 stoichiometry of the cation and anion in the salt. These chromatographic methods are crucial for quality control, ensuring that the compound is free from starting materials (e.g., triphenylphosphine (B44618), hexyl iodide) or side products. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology allows for the detailed characterization of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While a specific, publicly available crystal structure for this compound has not been identified in the primary literature or crystallographic databases, extensive studies on analogous triphenylphosphonium salts provide a clear and reliable model for its expected solid-state structure and conformational behavior.

Detailed Research Findings

Research on a variety of alkyltriphenylphosphonium halides, including those with shorter and bulkier alkyl chains, reveals highly consistent structural features within the triphenylphosphonium cation. The central phosphorus atom invariably adopts a distorted tetrahedral geometry. This geometry arises from the covalent bonding to three phenyl rings and one alkyl group.

A study on a series of triphenylphosphonium-based ionic liquids provided detailed structural analysis of the cations with various alkyl chains. acs.org In these structures, the C-P-C bond angles typically deviate from the ideal tetrahedral angle of 109.5° to accommodate the steric bulk of the phenyl groups. The phenyl rings themselves are arranged in a propeller-like conformation around the central phosphorus atom. acs.org This arrangement is a common motif observed in nearly all quaternary triphenylphosphonium structures found in the Cambridge Structural Database. acs.org

For instance, in the crystal structure of butyltriphenylphosphonium bromide, the three carbon atoms of the butyl group closest to the phosphorus atom are in an extended conformation. acs.org However, the terminal torsion angle of the butyl group is in a gauche conformation. acs.org A similar trend is expected for the hexyl chain in this compound, where the alkyl chain is likely to adopt a stable, low-energy conformation, which may include both extended and gauche segments to optimize packing in the crystal lattice. The specific conformation of the hexyl chain can be influenced by intermolecular interactions with the iodide anion and neighboring cations.

The packing of the ions in the crystal lattice is governed by a combination of electrostatic forces, van der Waals interactions, and, in some cases, weaker C-H···π and C-H···I interactions. The large, delocalized positive charge on the phosphonium cation and the negative charge on the iodide anion are the primary drivers of the crystal packing.

Interactive Data Tables

While the specific crystallographic data for this compound is not available, the following tables provide representative data from a closely related structure, butyltriphenylphosphonium iodide, to illustrate the expected crystallographic parameters and molecular geometry. acs.org

Table 1: Representative Crystal Data for an Alkyltriphenylphosphonium Halide (Butyltriphenylphosphonium Iodide)

| Parameter | Value |

| Chemical Formula | C₂₂H₂₄IP |

| Formula Weight | 446.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.996(3) |

| b (Å) | 9.948(2) |

| c (Å) | 14.187(3) |

| α (°) | 90 |

| β (°) | 108.99(3) |

| γ (°) | 90 |

| Volume (ų) | 2002.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.481 |

Data is for butyltriphenylphosphonium iodide as a representative example. acs.org

Table 2: Selected Bond Lengths and Angles for a Representative Alkyltriphenylphosphonium Cation (Butyltriphenylphosphonium Cation)

| Bond/Angle | Length (Å) / Angle (°) |

| P-C(phenyl) | 1.79 - 1.81 |

| P-C(alkyl) | 1.82 |

| C(phenyl)-P-C(phenyl) | 106.3 - 110.5 |

| C(phenyl)-P-C(alkyl) | 110.1 - 112.0 |

Data is for the butyltriphenylphosphonium cation as a representative example and illustrates the typical range of values. acs.org

Computational and Theoretical Studies on Hexyltriphenylphosphonium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying relatively large molecules like phosphonium (B103445) salts. researchgate.net DFT methods are used to calculate the electronic structure, which in turn allows for the prediction of molecular properties and reactivity.

Research on various alkyltriphenylphosphonium cations using DFT has shown that the calculated structural parameters, such as bond lengths and angles, are in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net For a typical alkyltriphenylphosphonium cation, the geometry around the central phosphorus atom is a distorted tetrahedron. researchgate.net

Table 1: Representative Computed Structural Parameters for an Alkyltriphenylphosphonium Cation

| Parameter | Typical Value Range |

|---|---|

| P-C (phenyl) bond length | 1.79 - 1.81 Å |

| P-C (alkyl) bond length | 1.81 - 1.83 Å |

| C-P-C angle | 105° - 115° |

Data derived from studies on analogous phosphonium salts. researchgate.net

Beyond geometry, DFT calculations are crucial for elucidating the electronic properties by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are fundamental descriptors of reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For hexyltriphenylphosphonium iodide, DFT could be used to compute these values, along with other reactivity descriptors like chemical potential and hardness, to predict how it will behave in chemical reactions. researchgate.net

Furthermore, theoretical studies on related organo-iodine compounds have demonstrated the use of advanced DFT methods, including time-dependent DFT (TD-DFT) with specific functionals (like B3LYP) and pseudopotentials for heavy atoms like iodine, to accurately simulate spectroscopic properties and investigate electronic transitions. researchgate.netnih.gov Such approaches would be directly applicable to studying the full this compound ion pair.

Molecular Dynamics Simulations for Reaction Pathway Investigation

While static quantum chemical calculations provide information about stationary points on a potential energy surface (reactants, products, intermediates, and transition states), Molecular Dynamics (MD) simulations offer a view of the reaction as it evolves over time. This is particularly important for reactions in solution, where the solvent plays an active role.

The Wittig reaction, which utilizes ylides derived from phosphonium salts like this compound, has been a subject of sophisticated MD studies. comporgchem.comresearchgate.net These simulations have been instrumental in clarifying the reaction mechanism. For instance, a combined experimental, DFT, and MD study on the Wittig reaction revealed that while a stepwise pathway involving a betaine (B1666868) intermediate is possible, the reaction dynamics are more complex. comporgchem.com MD trajectories showed that upon crossing the initial transition state, a significant portion of the molecules can bypass the betaine intermediate entirely and proceed directly to the oxaphosphetane product. comporgchem.com This phenomenon, termed "dynamic matching," occurs when the motion of the reacting molecules is faster than the time required for the surrounding solvent molecules to reorganize and stabilize the intermediate. comporgchem.com

These studies employ advanced techniques such as the ONIOM method, where the core reacting species are treated with a high level of quantum mechanics (e.g., M06-2x) and the explicit solvent molecules are handled by a more computationally efficient method (e.g., PM3). comporgchem.com Other approaches like metadynamics and umbrella sampling are also used within MD simulations to thoroughly map the free energy surface of the reaction. researchgate.net For the ylide derived from this compound, MD simulations would be critical for capturing these dynamic effects and understanding how the hexyl chain and the solvent influence the reaction pathway and stereochemical outcome.

Quantum Chemical Approaches to Understanding Reaction Intermediates and Transition States

The precise mechanism of the Wittig reaction has been a topic of extensive debate, and quantum chemical calculations have been central to this discussion. acs.org The main controversy revolves around whether the reaction proceeds through a discrete, zwitterionic betaine intermediate or via a concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate. wikipedia.org

M06-2x and B3P86 functionals predict a stepwise mechanism with a betaine intermediate. comporgchem.com

Lc-wPBE functional predicts a concerted pathway with no betaine intermediate. comporgchem.com

These quantum chemical methods are used to locate and calculate the energies of all relevant species along the reaction coordinate. This allows for a direct comparison of the predicted energy barriers for the competing pathways. The table below shows a conceptual energy profile for a model Wittig reaction.

Table 2: Conceptual Relative Energies for a Model Non-Stabilized Wittig Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ylide + Aldehyde | 0.0 |

| TS1 (Betaine Formation) | First Transition State | +5 to +10 |

| Betaine Intermediate | Zwitterionic Intermediate | -5 to +2 |

| TS2 (Oxaphosphetane Cyclization) | Second Transition State | +3 to +8 |

| cis-Oxaphosphetane | Cyclic Intermediate | -15 to -20 |

| Products | (Z)-Alkene + Triphenylphosphine (B44618) oxide | ~ -40 |

Values are illustrative and based on general findings for non-stabilized ylides. comporgchem.com

These calculations are essential for understanding the high-energy, short-lived intermediates and transition states that are often impossible to observe experimentally. acs.orgucc.ie Applying these quantum chemical approaches to the reaction of the ylide from this compound with an aldehyde or ketone would allow for the detailed mapping of its potential energy surface and provide insight into the factors controlling its rate and selectivity.

Conformational Analysis and Steric Effects of the Phosphonium Cation

The three-dimensional structure of the hexyltriphenylphosphonium cation influences its physical properties and reactivity. The cation's conformation is primarily dictated by the spatial arrangement of the three bulky phenyl groups and the flexible n-hexyl chain around the tetrahedral phosphorus center. researchgate.net

X-ray diffraction studies of various alkyltriphenylphosphonium salts confirm a distorted tetrahedral geometry, with C-P-C bond angles deviating significantly from the ideal 109.5° to accommodate the steric bulk of the substituents. researchgate.net The phenyl groups are not static; they can rotate, and the hexyl chain can adopt numerous conformations. Computational conformational analysis can be employed to identify the most stable (lowest energy) conformers in the gas phase or in solution.

The steric hindrance imposed by the triphenylphosphonium group is a critical factor in its chemistry. In the context of the Wittig reaction, sterically demanding ketones may react slowly or not at all. wikipedia.org Computational studies on other sterically crowded systems have shown that increasing steric bulk can systematically alter electronic structure and properties. acs.org For the hexyltriphenylphosphonium cation, the interplay between the bulky, rigid phenyl groups and the flexible hexyl chain defines its steric profile. Furthermore, the phenyl groups are capable of engaging in non-covalent interactions, such as CH/π interactions, which can play a role in stabilizing supramolecular structures. researchgate.net

Studies on Ylide Stability and Geometrical Isomerism

Deprotonation of this compound at the carbon adjacent to the phosphorus atom yields the corresponding phosphorus ylide, (hexylidene)triphenylphosphorane. This ylide is classified as "non-stabilized" because the attached hexyl group is a simple alkyl substituent that cannot delocalize the negative charge on the alpha-carbon through resonance. wikipedia.org

The stability of the ylide is a key determinant of the outcome of the Wittig reaction. Non-stabilized ylides are highly reactive and typically yield (Z)-alkenes with high selectivity when reacted with aldehydes. wikipedia.orgmasterorganicchemistry.com Computational studies have been performed to understand the origin of this selectivity. The currently accepted mechanism, supported by calculations, involves a kinetically controlled, irreversible cycloaddition. wikipedia.orgacs.org The ylide and aldehyde approach each other in a puckered, orthogonal fashion that minimizes steric repulsion, leading preferentially to a cis-substituted oxaphosphetane. This intermediate then rapidly decomposes to form the (Z)-alkene and triphenylphosphine oxide. wikipedia.org

While geometrical isomerism (E/Z) is most relevant to the alkene product, computational studies can explore the conformational isomerism of the ylide itself, such as rotation around the P=C bond. For stabilized ylides, this rotation can be slow, leading to observable E/Z isomers of the ylide. For a non-stabilized ylide like (hexylidene)triphenylphosphorane, computational analysis would focus on the rotational barriers and preferred conformations that precede the reaction with a carbonyl compound, providing further insight into the origins of its stereoselectivity. acs.org

Derivatization and Analogues in Chemical Research

Synthesis and Investigation of Hexyltriphenylphosphonium Salt Analogues

The synthesis of hexyltriphenylphosphonium iodide and its analogues typically involves the quaternization of triphenylphosphine (B44618) with a suitable hexyl halide. openstax.orglumenlearning.com This SN2 reaction is a common method for preparing phosphonium (B103445) salts. openstax.orgmasterorganicchemistry.com The general synthetic route involves reacting triphenylphosphine with a 1-halo-hexane, such as 1-iodohexane (B118524) or 1-bromohexane, often under heated conditions and sometimes in a solvent like acetonitrile (B52724), benzene, or toluene. nih.govgoogle.com

The nature of the counterion in a phosphonium salt can significantly influence its properties and reactivity. While the focus is on this compound, comparing it with its bromide counterpart highlights the role of the halide anion.

The reactivity of the parent alkyl halide used in the synthesis is a key factor. Alkyl iodides are generally more reactive than alkyl bromides in SN2 reactions due to the lower bond dissociation energy of the C-I bond and the better leaving group ability of the iodide ion. stackexchange.com This often translates to milder reaction conditions or higher yields when preparing the phosphonium iodide salt compared to the bromide salt.

In some instances, a catalytic amount of an iodide salt, such as lithium iodide (LiI), can be used to accelerate the formation of a phosphonium salt from an alkyl bromide. stackexchange.com The iodide acts as a nucleophilic catalyst, first displacing the bromide to form the more reactive alkyl iodide in situ, which then readily reacts with triphenylphosphine. stackexchange.com

The choice of counterion can also affect the physical properties of the resulting salt, such as its solubility and crystallinity. Furthermore, the counterion can influence the stability and reactivity of the corresponding ylide in Wittig-type reactions, although the cation structure generally plays a more dominant role. mdpi.com

| Property | Hexyltriphenylphosphonium Bromide | This compound |

| Synthesis Precursor | 1-Bromohexane | 1-Iodohexane |

| Reactivity of Precursor | Less reactive than 1-iodohexane | More reactive than 1-bromohexane |

| Catalysis | Reaction can be catalyzed by iodide salts | Not applicable |

Altering the triphenylphosphine part of the molecule offers another avenue for creating analogues with tailored properties. This can involve introducing substituents onto the phenyl rings or replacing the phenyl groups with other aryl or alkyl groups.

Introducing electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electronic properties of the phosphorus center. For example, phosphines with electron-donating groups are generally more nucleophilic, which can affect the rate of quaternization and the reactivity of the resulting ylide. Conversely, electron-withdrawing groups can increase the acidity of the α-protons in the phosphonium salt, facilitating ylide formation. nih.gov

Replacing one or more of the phenyl groups with other aromatic or even aliphatic groups can significantly alter the steric bulk and electronic environment around the phosphorus atom. nih.gov This can have a profound impact on the stereochemical outcome of reactions involving the corresponding ylides. For instance, sterically hindered phosphonium salts based on tri-tert-butylphosphine (B79228) have been synthesized and studied. nih.gov

Recent research has also explored the synthesis of pyridinyl phosphonium salts, which can be used in cross-coupling reactions to introduce aryl groups at the C4 position of pyridines. acs.org This highlights the potential for modifying the phosphine (B1218219) moiety to create reagents for specific synthetic transformations.

Functionalization of the Hexyl Chain for Modified Reactivity or Specific Applications

Modifying the hexyl chain of this compound allows for the introduction of various functional groups, leading to phosphonium salts with tailored properties for specific applications. This functionalization can influence the compound's reactivity, solubility, and potential for further chemical transformations.

For instance, the introduction of functional groups can lead to phosphonium salts that act as phase-transfer catalysts or serve as building blocks for more complex molecules. nih.gov The presence of functional groups such as hydroxyl, carboxyl, or amino groups on the alkyl chain can impart new chemical handles for subsequent reactions. mdpi.com

The synthesis of thiophosphonium salts through the coupling of thiols, aldehydes, and triphenylphosphine demonstrates a method to incorporate sulfur functionality. nih.govacs.org These functionalized salts can then be used to synthesize thioethers, thioesters, and other sulfur-containing compounds. nih.gov

Furthermore, the length and nature of the alkyl chain can influence the physical properties of the phosphonium salt, such as its behavior as an ionic liquid or its ability to stabilize nanoparticles. nih.govresearchgate.net Studies on a series of alkyl-triphenylphosphonium salts have shown that the alkyl chain length significantly affects their properties and applications. mdpi.com

Development and Study of Chiral Hexyltriphenylphosphonium Derivatives for Asymmetric Synthesis

The development of chiral phosphonium salts is a crucial area of research for their application as catalysts in asymmetric synthesis. magtech.com.cnrsc.org While specific examples focusing solely on chiral hexyltriphenylphosphonium derivatives are not extensively detailed in the provided results, the general principles of creating chiral phosphonium salts can be applied.

Chirality can be introduced in several ways:

At the phosphorus center: Creating a P-chiral phosphonium salt where the phosphorus atom is the stereocenter.

On the substituents: Incorporating chiral groups on the triphenylphosphine moiety or on the hexyl chain.

These chiral phosphonium salts can act as phase-transfer catalysts, where the chiral environment of the catalyst directs the stereochemical outcome of a reaction between reactants in different phases. rsc.orgrsc.org They have been successfully employed in various asymmetric reactions, including alkylations, Michael additions, and aldol (B89426) reactions. magtech.com.cn

The design of effective chiral phosphonium salt catalysts often involves creating a well-defined chiral pocket around the cationic phosphorus center. This can be achieved through the use of bulky and conformationally rigid chiral ligands. rsc.orgresearchgate.net While much of the research has focused on other types of chiral phosphonium salts, the principles can be extended to the design of chiral hexyltriphenylphosphonium derivatives for applications in asymmetric catalysis. acs.orgnih.govmdpi.comresearchgate.net

Future Directions and Research Perspectives

Innovations in Green Chemistry Approaches for Synthesis and Application of Hexyltriphenylphosphonium Iodide

The principles of green chemistry are increasingly influencing the synthesis and use of phosphonium (B103445) salts like this compound. Traditional methods for synthesizing quaternary phosphonium salts (QPS) often involve multi-step processes with considerable solvent and reagent use. google.com Future research is focused on developing more environmentally benign synthetic routes.

One promising area is the use of microwave-assisted synthesis, which can accelerate reaction rates, improve yields, and reduce the need for harsh solvents or catalysts. researchgate.net This technique has shown potential in various organophosphorus syntheses, offering a more efficient and sustainable alternative. researchgate.net Another innovative approach involves a photoactivated method for the late-stage synthesis of QPS, utilizing organothianthrenium salts and tertiary phosphines. rsc.org This method boasts high yields and broad functional group compatibility, minimizing waste and energy consumption. rsc.org

Furthermore, research into "inverse reactivity" approaches, where phosphine (B1218219) oxides act as the electrophilic partner with Grignard reagents as nucleophiles, presents a paradigm shift. rsc.org This method circumvents the slow kinetics and limited availability of some parent phosphines, offering a more efficient route to a wide range of QPS. rsc.org

In terms of applications, phosphonium salts are being explored as catalysts and solvents in green chemical processes. researchgate.net Their use as ionic liquids, for instance, is gaining traction due to their low volatility and potential for recyclability. rsc.org

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved safety, enhanced reaction kinetics, and greater scalability. nih.govnih.gov The integration of this compound and other phosphonium salts into flow chemistry systems is a key area of future research.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. chim.it This is particularly beneficial for reactions involving phosphonium salts, which can sometimes be sensitive to reaction conditions. The use of microreactors in flow systems allows for efficient mixing and heat transfer, further optimizing reaction outcomes. goflow.atresearchgate.net

The development of automated and reconfigurable flow systems will further enhance the efficiency and versatility of using phosphonium salts in chemical synthesis. nih.gov These systems can be adapted for various reactions, from small-scale laboratory synthesis to large-scale industrial production.

Exploration in Materials Science and Polymer Chemistry Research

This compound and its analogs are finding new and exciting applications in the fields of materials science and polymer chemistry. Their unique properties make them valuable components in the design of advanced materials with tailored functionalities.

One area of active research is the use of phosphonium salts in the development of thermoresponsive polymers. rsc.org These polymers exhibit a change in their physical properties, such as solubility, in response to temperature changes. By incorporating phosphonium moieties into the polymer structure, researchers can precisely tune these thermoresponsive properties. rsc.org

Phosphonium salts also play a role in the synthesis of functionalized polymers. They can be used as initiators or modifiers in various polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible-deactivation radical polymerization (RDRP). rsc.orgnsf.govrsc.org This allows for the creation of polymers with specific end-groups or side-chains, leading to materials with desired chemical and physical characteristics. For instance, a recent study demonstrated a photocontrolled iodine-mediated RDRP using a semifluorinated alternating copolymer as a macroinitiator, showcasing the potential for creating complex block copolymers. rsc.org

Furthermore, the development of π-expanded phosphonium salts opens up possibilities for new photophysical applications. rsc.org These compounds can exhibit fluorescence and have been shown to localize in the mitochondria of living cells, suggesting potential uses in bioimaging and sensor technology. rsc.org

Development of Novel Catalytic Systems Beyond Traditional Phase-Transfer Catalysis

While this compound is well-established as a phase-transfer catalyst, future research is aimed at expanding its catalytic repertoire. Scientists are exploring its potential in a variety of other catalytic systems, moving beyond its traditional role.

One exciting development is the use of phosphonium salts in electrolytic processes for green ammonia (B1221849) production. bodyma.be In a process developed by researchers at Monash University, a phosphonium salt acts as a proton carrier, facilitating the conversion of lithium nitride to ammonia at room temperature. bodyma.be This method has the potential to be a much more environmentally friendly alternative to the energy-intensive Haber-Bosch process. bodyma.be

Phosphonium salts are also being investigated as co-catalysts in various chemical transformations. For example, in the synthesis of styrene (B11656) carbonate from styrene oxide, tetrabutylammonium (B224687) iodide (a related quaternary salt) was used as a co-catalyst with a trisphenolate complexed aluminum catalyst. uc.pt This highlights the potential for phosphonium iodides to work in synergy with other catalysts to enhance reaction efficiency.

The development of novel catalytic systems will likely involve the design of phosphonium salts with specific structural features to optimize their activity and selectivity for particular reactions. This could include modifying the alkyl and aryl substituents on the phosphorus atom to fine-tune the steric and electronic properties of the catalyst.

Application of Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring of Reactions

To gain a deeper understanding of the mechanisms by which this compound and other phosphonium salts function in chemical reactions, researchers are turning to advanced spectroscopic techniques for in-situ monitoring. These techniques allow for the real-time observation of reaction intermediates and products, providing valuable insights into reaction kinetics and pathways.

Techniques such as Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) are proving to be particularly useful for studying catalytic processes under "operando" conditions, meaning while the reaction is occurring. researchgate.net This allows for the direct observation of the catalyst's surface and the chemical changes that take place during the reaction. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Diffusion-Ordered Spectroscopy (DOSY), is another powerful tool for monitoring reactions involving phosphonium salts. nsf.gov DOSY can be used to follow the conversion of reactants to products and to characterize the size and structure of molecules in solution. nsf.gov

The application of these advanced characterization techniques will be crucial for the rational design of new and improved catalytic systems based on phosphonium salts. By understanding the fundamental mechanisms of these reactions, scientists can develop more efficient, selective, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hexyltriphenylphosphonium iodide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with 1-iodohexane in anhydrous conditions. Optimization involves adjusting solvent polarity (e.g., toluene or acetonitrile), temperature (60–80°C), and stoichiometric excess of the alkyl halide (1.2–1.5 equivalents). Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound in research settings?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm alkyl chain integration and aromatic proton environments.

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks ([M-I]).

- Elemental Analysis : To validate C, H, and P content (±0.3% deviation).

- HPLC : For quantifying residual solvents or unreacted precursors .

Q. How does the alkyl chain length in triphenylphosphonium salts influence their physicochemical properties and biological interactions?

- Methodological Answer : Longer alkyl chains (e.g., hexyl vs. methyl) enhance lipophilicity, improving membrane permeability and mitochondrial targeting. For this compound, logP values (~3.5) correlate with efficient cellular uptake. Comparative studies with shorter-chain analogs (e.g., methyl or butyl) show reduced accumulation in organelles .

Advanced Research Questions

Q. What strategies are recommended for mitigating batch-to-batch variability in the synthesis of this compound, particularly regarding alkyl halide precursor quality?

- Methodological Answer :

- Precursor Purity : Use freshly distilled 1-iodohexane (≥99% purity) to avoid side reactions.

- Moisture Control : Conduct reactions under inert gas (N/Ar) to prevent hydrolysis of the alkyl halide.

- Quality Checks : Implement inline FTIR to monitor phosphine-alkyl halide adduct formation .

Q. In mitochondrial targeting studies, how can researchers differentiate between nonspecific cellular uptake and active transport mechanisms of this compound?

- Methodological Answer :

- Competitive Inhibition : Co-incubate cells with excess tetraphenylphosphonium (TPP) to block mitochondrial voltage-dependent anion channels (VDACs).

- Temperature Dependence : Compare uptake at 4°C (passive diffusion inhibited) vs. 37°C (active transport functional).

- Confocal Microscopy : Use MitoTracker colocalization assays to confirm mitochondrial accumulation .

Q. How should researchers address discrepancies in reported cellular toxicity thresholds for this compound across different in vitro models?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 or HeLa) and exposure times (e.g., 24–48 hours) for cross-study comparisons.

- Toxicogenomic Profiling : Measure oxidative stress markers (e.g., ROS levels via DCFH-DA) and mitochondrial membrane potential (ΔΨm) using JC-1 dye.

- Meta-Analysis : Pool data from studies using similar experimental conditions and apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Data Contradiction Analysis

Q. How can conflicting reports on the efficacy of this compound in drug delivery systems be resolved?

- Methodological Answer :

- Comparative Studies : Replicate experiments using standardized formulations (e.g., lipid nanoparticles vs. free drug conjugates).

- Surface Charge Analysis : Measure zeta potential to assess colloidal stability, which impacts cellular uptake efficiency.

- Dose-Response Curves : Establish EC values across multiple cell lines to account for tissue-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.